N-benzyl-1,2,5-trimethylpiperidin-4-amine
Description
N-Benzyl-1,2,5-trimethylpiperidin-4-amine is a substituted piperidine derivative characterized by a benzyl group attached to the nitrogen atom (position 1) and methyl substituents at positions 1, 2, and 5 of the piperidine ring. The structural complexity of this compound—featuring both lipophilic (benzyl, methyl) and polar (amine) groups—suggests versatility in pharmacological interactions and physicochemical properties.
Synthetic routes for analogous piperidine derivatives often involve alkylation or acylation reactions. For example, describes a method using acyl chloride and triethylamine in acetonitrile to functionalize a bispidin-ol precursor . While this specific protocol targets N-benzyl-1,5-dimethylbispidin-9-ol derivatives, similar strategies may apply to the synthesis of this compound, with modifications to introduce additional methyl groups.
Properties
IUPAC Name |
N-benzyl-1,2,5-trimethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-12-11-17(3)13(2)9-15(12)16-10-14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVFANOWQHGVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1,2,5-trimethylpiperidin-4-amine typically involves the reaction of 1,2,5-trimethylpiperidine with benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as benzene or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or crystallization methods .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1,2,5-trimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound reduced derivatives.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
N-benzyl-1,2,5-trimethylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-ischemic and neuroprotective effects.
Medicine: Investigated for its potential use in treating cardiovascular diseases and neurological disorders.
Mechanism of Action
The mechanism of action of N-benzyl-1,2,5-trimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby providing neuroprotective effects. Additionally, it may interact with receptors in the cardiovascular system to improve blood flow and reduce ischemic damage .
Comparison with Similar Compounds
N-(2-Fluorobenzyloxy)-1,3,5-trimethyl-2,6-diphenylpiperidin-4-imine
- Structure : Features a 2-fluorobenzyloxy group, diphenyl substituents at positions 2 and 6, and methyl groups at positions 1, 3, and 5.
- Key Differences: The presence of aryl groups (phenyl and fluorobenzyloxy) increases molecular weight and lipophilicity compared to the target compound.
- Applications : Designed for biological activity, particularly in programs targeting antiparasitic or anticancer agents .
(1-Benzyl-2,5-dimethyl-piperidin-4-yl)-phenyl-amine (CAS 104053-57-8)
- Structure : Substituted with a phenylamine group at position 4 and methyl groups at positions 2 and 5.
- Key Differences :
- The phenylamine group introduces hydrogen-bonding capability, which may improve solubility in polar solvents compared to the target compound’s methyl-dominated structure.
- Molecular formula: C20H26N2 (vs. C17H26N2 for the target).
- Synthesis : Guided by LookChem protocols involving multi-step alkylation and amination .
1-Benzyl-N,3,5-trimethylpiperidin-4-amine (CAS 1394042-33-1)
- Structure : Methyl groups at positions 3 and 5, with a benzyl group on the nitrogen.
- Key Differences: The methyl substitution pattern (positions 3 and 5 vs. 1, 2, and 5 in the target) alters steric hindrance and conformational flexibility. Potential differences in metabolic stability due to reduced steric shielding of the amine group.
2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine
- Structure : A pyrimidine ring substituted with a 4-benzylpiperidin-1-yl group and methyl groups.
- Higher calculated hydrogen-bond acceptors (4 vs. 2 in the target) may enhance target selectivity .
N-(2-Nitrobenzyl)-1-benzylpiperidin-4-amine (CAS 98754-28-0)
- Structure : A nitro group on the benzyl substituent.
- Molecular weight: 325.4 g/mol (vs. 258.4 g/mol for the target) .
Structural and Functional Analysis Table
Biological Activity
N-benzyl-1,2,5-trimethylpiperidin-4-amine, also known as compound CID 2857890, is a piperidine derivative that has garnered interest for its potential biological activities. This article reviews the relevant literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHN
- CAS Number : 1062580-52-2
- SMILES Notation : CC1CN(CC(C1NC)C)CC2=CC=CC=C2
The compound features a piperidine ring with three methyl groups and a benzyl substituent, which may influence its biological activity through various mechanisms.
Research indicates that this compound may exert its biological effects through several pathways:
- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests that this compound could potentially modulate inflammatory responses by affecting signaling pathways like JNK and p38 MAPK .
- Antineoplastic Effects : Some studies have shown that related compounds can inhibit cancer cell proliferation by inducing cell cycle arrest at the G2/M phase. This is achieved through downregulation of cyclin-dependent kinases (Cdk) and upregulation of Cdk inhibitors such as p21 .
- Neuropharmacological Effects : Given its structural similarity to other piperidine derivatives known for their CNS activity, it is hypothesized that this compound may interact with neurotransmitter systems or receptors involved in pain modulation and mood regulation .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Study 1: Anti-inflammatory Properties
In a controlled study involving THP-1 cells, pretreatment with N-benzyl derivatives resulted in a significant reduction in inflammatory mediator production during LPS stimulation. The compounds were shown to block key signaling pathways associated with inflammation .
Case Study 2: Cancer Cell Cycle Arrest
A study focused on human leukemia cells demonstrated that N-benzyl derivatives could effectively halt cell division by modulating cyclin levels. This suggests potential applications in cancer therapy where cell proliferation needs to be controlled .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
